molecular formula C8H9N3O4 B13574707 Methyl 2-[(5-nitropyridin-2-yl)amino]acetate

Methyl 2-[(5-nitropyridin-2-yl)amino]acetate

Cat. No.: B13574707
M. Wt: 211.17 g/mol
InChI Key: DHXINWVUSCDBRB-UHFFFAOYSA-N
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Description

Methyl 2-[(5-nitropyridin-2-yl)amino]acetate: is an organic compound with the molecular formula C8H9N3O4 It is a derivative of pyridine, characterized by the presence of a nitro group at the 5-position and an amino group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(5-nitropyridin-2-yl)amino]acetate typically involves the nitration of 2-aminopyridine followed by esterification. The nitration reaction is carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 5-position of the pyridine ring. The resulting 5-nitro-2-aminopyridine is then reacted with methyl chloroacetate in the presence of a base such as sodium hydroxide to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(5-nitropyridin-2-yl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

    Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Methyl 2-[(5-nitropyridin-2-yl)amino]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(5-nitropyridin-2-yl)amino]acetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

  • Methyl 2-[(5-methyl-3-nitropyridin-2-yl)amino]acetate
  • Methyl 2-(5-nitropyridin-2-yl)acetate
  • 2-Amino-5-nitropyridine

Comparison: Methyl 2-[(5-nitropyridin-2-yl)amino]acetate is unique due to the presence of both a nitro group and an amino group on the pyridine ring, which allows for a diverse range of chemical reactions and applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

IUPAC Name

methyl 2-[(5-nitropyridin-2-yl)amino]acetate

InChI

InChI=1S/C8H9N3O4/c1-15-8(12)5-10-7-3-2-6(4-9-7)11(13)14/h2-4H,5H2,1H3,(H,9,10)

InChI Key

DHXINWVUSCDBRB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=NC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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